Potassium 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the class of 1,3,4-oxadiazoles, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. This compound features a thiazole ring, which contributes to its unique chemical properties and enhances its biological interactions. The presence of both the oxadiazole and thiazole rings in its structure makes it a subject of interest for various scientific applications.
The compound can be classified under heterocyclic compounds due to the presence of nitrogen and sulfur atoms in its structure. It falls within the broader category of oxadiazole derivatives, which are known for their pharmacological properties. Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant biological activities, including antibacterial, antifungal, and anticancer effects .
The synthesis of Potassium 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate typically involves several steps:
The synthesis generally requires controlled conditions such as temperature and pH to optimize yield and purity. Solvents like ethanol or dimethyl sulfoxide are often used to dissolve reactants and facilitate reactions under reflux conditions .
Potassium 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate has a complex molecular structure featuring:
The molecular formula can be represented as C₉H₇N₃O₂S, with specific bond angles and lengths that contribute to its reactivity profile. Crystallographic studies can provide insights into its three-dimensional arrangement, influencing intermolecular interactions such as hydrogen bonding and π-stacking .
Potassium 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and various amines or thiols for substitution reactions. Reaction conditions typically involve moderate temperatures and suitable solvents like ethanol or acetonitrile .
The mechanism of action for Potassium 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. The compound can modulate biochemical pathways through:
These interactions can lead to inhibition or activation of specific biochemical pathways relevant in therapeutic contexts .
Potassium 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate is typically a solid at room temperature with potential solubility in polar solvents due to its ionic carboxylate group.
Key chemical properties include:
Relevant data from analyses such as NMR spectroscopy or mass spectrometry can provide further insights into its structural integrity and purity .
Potassium 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate has several scientific applications:
Research continues into optimizing its synthesis and exploring new derivatives that enhance its biological activity while minimizing toxicity.
The synthesis of potassium 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate relies on convergent strategies that couple pre-formed thiazole and oxadiazole heterocycles. A predominant route involves the copper-catalyzed C–H arylation of 5-substituted 1,3,4-oxadiazole intermediates with 5-bromothiazole derivatives. This method employs catalytic CuI (0.5–5 mol%) with lithium tert-butoxide as a base, enabling direct C–C bond formation at the thiazole C5 position under mild conditions (80–100°C) [9]. Alternatively, Hantzsch thiazole synthesis is employed to construct the thiazole ring in situ: α-haloketones (e.g., 2-bromo-1-(thiazol-5-yl)ethan-1-one) react with thiourea-derived precursors, followed by oxidative cyclization to form the thiazole-oxadiazole hybrid skeleton [8] [9].
A regioselective cycloaddition approach utilizes 1,3-dipolar intermediates, where nitrile oxides (generated from thiazolyl aldoximes) react with potassium cyanoformate. This one-pot method achieves 85–92% yields under microwave irradiation (150°C, 20 min), minimizing side-product formation through precise temperature control [10]. Recent advances include electrochemical oxidative cyclization, where enaminones and thioamides couple in aqueous ethanol at room temperature using carbon electrodes, eliminating metal catalysts and achieving 78% yield with >99% atom economy [9].
Table 1: Cyclocondensation Approaches for Thiazole-Oxadiazole Hybrid Synthesis
Method | Key Reagents/Intermediates | Conditions | Yield (%) | Reference |
---|---|---|---|---|
Copper-Catalyzed Arylation | 5-Bromothiazole, Oxadiazole-Cu complex | CuI, LiO^tBu, DMF, 80°C | 88 | [9] |
Hantzsch-Thiazole Cyclization | α-Haloketone, Thiosemicarbazide | EtOH, reflux, 12 h | 76 | [8] |
1,3-Dipolar Cycloaddition | Thiazolyl nitrile oxide, KOCN | MW, 150°C, 20 min | 92 | [10] |
Electrochemical Synthesis | Enaminone, Thioamide | H₂O/EtOH, 0.1 M NaCl, rt | 78 | [9] |
Amidoxime-carboxylic acid coupling forms the foundational route for constructing the 1,3,4-oxadiazole core. Thiazole-5-carboxamidoxime reacts with diethyl oxalate under basic conditions (K₂CO₃/DMF), yielding ethyl 5-(thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate. Subsequent saponification with KOH/EtOH furnishes the potassium carboxylate salt in 90% purity [4] [10]. Critical to this process is the O-acylamidoxime intermediate, which undergoes thermally induced cyclodehydration at 110–130°C. The use of coupling agents like T₃P (propylphosphonic anhydride) enhances efficiency, reducing reaction times from 12 h to 2 h and improving yields to >95% by suppressing racemization [10].
Microwave-assisted heterocyclization significantly accelerates this step. A protocol using N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a dehydrating agent achieves near-quantitative conversion in 10 min at 150°C, facilitating rapid annulation even with electron-deficient thiazole substrates [10]. For acid-sensitive precursors, pivaloyl chloride-activated cyclization in pyridine solvent provides a mild alternative, enabling carboxylate formation at 0–5°C without epimerization [4].
Temperature control is pivotal for minimizing decomposition. The cyclodehydration of O-acylamidoximes exhibits optimal yields (93%) at 110°C, while temperatures >130°C promote decarboxylation, reducing yields to <70% [2]. Catalytic systems further enhance efficiency:
Table 2: Optimization Parameters for Key Synthetic Steps
Reaction Step | Optimal Conditions | Catalyst/Additive | Yield Impact |
---|---|---|---|
Cyclodehydration | 110°C, 3 h, anhydrous DMF | K₂CO₃ (2 eq.) | 93% vs. 68% at 140°C |
Suzuki Coupling | 80°C, 2 h, dioxane/H₂O (3:1) | Pd(OAc)₂ (0.1 mol%) | 94% vs. 45% (uncatalyzed) |
Saponification | 0°C, 30 min, KOH/EtOH | Phase-transfer catalyst | 98% purity |
C–H Arylation | 100°C, 12 h, LiO^tBu | CuI (5 mol%) | 88% vs. 22% (no Cu) |
Solvent selection profoundly influences yield. Polar aprotic solvents (DMF, NMP) facilitate amidoxime activation but may hydrolyze intermediates. Recent studies show that 2-MeTHF (a bio-based solvent) improves selectivity by stabilizing the potassium carboxylate product, enabling direct crystallization in >99% purity [4].
Solvent-free mechanochemical synthesis achieves 88% yield via ball-milling thiazole-5-carboxamidoxime with potassium carbonate and diethyl oxalate. This method eliminates solvent waste and reduces reaction times from hours to 30 min [9]. Aqueous-mediated routes leverage water’s unique properties at elevated temperatures:
Microwave irradiation in water enables rapid heating (150°C, 10 min), shortening heterocyclization from 12 h to minutes while maintaining 90% yield [10]. Additionally, recyclable catalysts like silica-supported sulfonic acid (SiO₂-SO₃H) permit five reuse cycles without significant activity loss, reducing E-factor by 40% [4].
Continuous flow reactors enhance scalability by improving mass/heat transfer. A two-step flow process synthesizes the title compound with 99% conversion:
Process intensification via spinning disc reactors (SDRs) achieves 50× faster heat transfer than batch reactors, enabling kilogram-scale production (5 kg/day) with 95% yield. In-line purification using membrane nanofiltration removes inorganic salts continuously, meeting pharmaceutical-grade purity standards (99.5%) [2] [6]. Notably, a raltegravir intermediate synthesis (structurally analogous) demonstrates commercial viability in flow systems, operating at 0.1–5 MT/year scales with 88% cost reduction versus batch processing [6].
Table 3: Flow Reactor Parameters for Industrial Synthesis
Reactor Type | Conditions | Residence Time | Throughput | Purity |
---|---|---|---|---|
Microreactor (Cyclization) | 50°C, EtOAc, 2 bar | 2 min | 1.2 L/h | 95% |
Tubular Reactor (Hydrolysis) | 25°C, 20% KOH/EtOH | 5 min | 0.8 L/h | 99% |
Spinning Disc Reactor | 110°C, centrifugal force 200 g | 30 s | 5 kg/day | 97% |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0